Trichlorosilyl

Polysilicon Production Siemens Process CVD Kinetics

Trichlorosilane (HSiCl₃) is a volatile, reactive chlorosilane that serves as the primary intermediate in the Siemens process for the production of high-purity polycrystalline silicon, which is essential for semiconductor and photovoltaic device fabrication. This compound is characterized by its unique combination of a reactive Si–H bond and three hydrolytically sensitive Si–Cl bonds, which confers distinct behavior in chemical vapor deposition (CVD) processes compared to other silicon source gases.

Molecular Formula Cl3HSi
Cl3Si
Molecular Weight 134.44 g/mol
CAS No. 10025-78-2
Cat. No. B107488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorosilyl
CAS10025-78-2
SynonymsHydrotrichlorosilane;  Silicochloroform;  Silicon chloride hydride;  Trichloromonosilane;  Trichlorosilane; 
Molecular FormulaCl3HSi
Cl3Si
Molecular Weight134.44 g/mol
Structural Identifiers
SMILES[Si](Cl)(Cl)Cl
InChIInChI=1S/Cl3Si/c1-4(2)3
InChIKeyPPDADIYYMSXQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction

Trichlorosilane (CAS 10025-78-2) – Core Industrial Precursor for High-Purity Silicon and Specialized Surface Chemistry


Trichlorosilane (HSiCl₃) is a volatile, reactive chlorosilane that serves as the primary intermediate in the Siemens process for the production of high-purity polycrystalline silicon, which is essential for semiconductor and photovoltaic device fabrication . This compound is characterized by its unique combination of a reactive Si–H bond and three hydrolytically sensitive Si–Cl bonds, which confers distinct behavior in chemical vapor deposition (CVD) processes compared to other silicon source gases [1]. Its position as a cost-effective and widely available intermediate [2] makes it the benchmark against which alternative silicon precursors are measured.

Trichlorosilane Procurement: Why In-Class Substitution with Other Chlorosilanes Is Not a Viable Technical Strategy


While trichlorosilane is one of several chlorosilanes used in silicon deposition, its substitution with dichlorosilane, silicon tetrachloride, or silane is not straightforward due to fundamentally different thermodynamic and kinetic behaviors [1]. Direct substitution can lead to order-of-magnitude changes in deposition rate [2], significant shifts in process energy consumption and by-product profile [3], and altered surface chemistry outcomes [4]. These performance disparities necessitate a rigorous, data-driven approach to precursor selection, as the process economics and material properties are tightly coupled to the specific chlorosilane chosen.

Quantitative Performance Evidence for Trichlorosilane vs. Key Silicon Precursor Alternatives


Trichlorosilane vs. Dichlorosilane: Deposition Rate and Kinetic Advantage in Polycrystalline Silicon CVD

A direct head-to-head comparison of deposition performance demonstrates that dichlorosilane (DCS) exhibits significantly faster kinetics than trichlorosilane (TCS). Under comparable process conditions in a Siemens-type reactor, the deposition rate and silicon conversion efficiency for DCS are approximately twice those observed for TCS [1]. This experimental finding is supported by kinetic analysis, which shows that the activation energy for DCS decomposition into silicon is considerably lower (approximately 13 kcal/mol) than that for TCS (approximately 22 kcal/mol) [2]. This lower energy barrier translates to a higher yield, with DCS processes claiming silicon conversions of up to 60% in a single rod reactor [2].

Polysilicon Production Siemens Process CVD Kinetics

Trichlorosilane vs. Silane: A 15% Higher Growth Rate in SiC-4H Epitaxy

In the growth of 4H-SiC epitaxial layers, a direct process comparison revealed that using trichlorosilane (TCS) as the silicon precursor results in a 15% higher growth rate compared to using silane (SiH₄) under the same Si/H₂ ratio [1]. Furthermore, the presence of chlorine in the TCS chemistry helps suppress the formation of silicon droplets on the surface, a common defect in SiC epitaxy. This chlorine effect enables the use of a higher Si/H₂ ratio, ultimately allowing growth rates of up to 16 µm/h to be achieved [1].

SiC Epitaxy Wide-Bandgap Semiconductors TCS Process

Trichlorosilane Purification: Energy and Cost Efficiency Gains via Advanced Distillation Processes

The purification of trichlorosilane is an energy-intensive step in the polysilicon supply chain. Comparative analysis of process improvements demonstrates significant efficiency gains over conventional distillation. Implementing a Dividing Wall Column (DWC) for TCS purification, as opposed to a conventional two-column sequence, can reduce separation energy by 61% and equipment cost by 58% for a given product purity and yield [1]. Another advanced configuration, the Pressure-Swing Heat Integration Distillation (HIPSD) process, can reduce the total annual cost of TCS purification by 15.75% (partial integration) to 27.39% (full integration) compared to the conventional process [2].

Distillation Process Intensification Purification Economics

Trichlorosilane vs. Tetrachlorosilane: Vapor Pressure Separation Factor for Distillation Design

Accurate vapor pressure data is critical for designing the distillation columns that separate and purify trichlorosilane from its by-products, primarily silicon tetrachloride (STC). Recent high-precision measurements of vapor pressure from 300 K to 420 K provide the essential pure-fluid data required for reliable VLE modeling [1]. The data establishes the fundamental relative volatility between TCS and STC, which is the key parameter that determines the size, energy consumption, and capital cost of the purification infrastructure. Without precise knowledge of this TCS/STC separation factor, process design and economic optimization are not possible.

Vapor-Liquid Equilibrium Chlorosilane Separation Process Design

Tribological Stability of n-Alkyl Trichlorosilane SAMs vs. n-Alkanethiolate SAMs on Gold

For surface modification applications requiring robust, low-friction coatings, a quantitative comparison was made between monolayers derived from n-alkyl trichlorosilanes on silicon and n-alkanethiolates on gold. Pin-on-disk tribometry revealed that monolayers prepared from n-octadecyl trichlorosilane and n-octadecyl dimethylchlorosilane withstood normal loads at least 30 times larger than the loads that caused failure in octadecanethiolate self-assembled monolayers (SAMs) on gold [1].

Self-Assembled Monolayers Surface Modification Tribology

Economic Viability: Trichlorosilane as the Cost-Effective Benchmark in the Chlorosilane Market

A comparative analysis of the market prices for various silicon source materials reveals a significant economic driver for the widespread use of trichlorosilane. The approximate market price for 99.9% purity TCS is around $6.3/kg, which is substantially lower than that of other high-purity chlorosilanes and silanes. By comparison, dichlorosilane (99.9-99.99%) is priced at $23.26-$46.5/kg, and silane (99.9999%) can cost between $55 and $90/kg [1]. This price differential underscores why TCS remains the cost-effective workhorse for large-scale polysilicon production despite the kinetic advantages of other precursors.

Polysilicon Manufacturing Cost Analysis Market Benchmark

Defined Application Scenarios for Trichlorosilane Based on Differentiated Performance Evidence


High-Volume, Cost-Sensitive Polysilicon Production for Photovoltaics

Scenario: A polysilicon manufacturer operating a Siemens-type CVD process seeks to optimize production costs for solar-grade silicon. As established in Section 3, trichlorosilane (TCS) is the most economically viable precursor, with a market price approximately 3.7x to 14.3x lower than dichlorosilane (DCS) or silane (SiH₄) [1]. While DCS offers a 2x higher deposition rate [2], the significant cost advantage of TCS justifies its selection as the baseline precursor for high-volume production where the absolute minimum silicon cost per kilogram is the primary driver.

High-Growth-Rate Epitaxy of 4H-SiC for Power Electronics

Scenario: A manufacturer of wide-bandgap semiconductor devices requires a silicon precursor for thick, high-quality 4H-SiC epitaxial layers. The evidence in Section 3 demonstrates that a process using trichlorosilane (TCS) achieves a 15% higher growth rate compared to a silane-based process under identical Si/H₂ ratios [3]. Furthermore, the chlorine in TCS suppresses silicon droplet formation, enabling growth rates up to 16 µm/h [3]. For this application, TCS is a technically superior choice over silane, offering both higher productivity and better film morphology.

Energy-Efficient Purification Process Design for TCS

Scenario: A chemical engineer is tasked with designing or retrofitting a distillation train for the purification of trichlorosilane to electronic-grade purity. The quantitative data in Section 3 shows that replacing a conventional two-column distillation sequence with a Dividing Wall Column (DWC) can cut separation energy consumption by 61% and capital equipment costs by 58% [4]. Similarly, a Pressure-Swing Heat Integration Distillation (HIPSD) scheme can reduce total annual operating cost by up to 27.39% [5]. These data provide a clear technical and economic basis for selecting advanced distillation technologies for TCS purification.

Formation of Mechanically Robust Self-Assembled Monolayers (SAMs) on Silicon

Scenario: A researcher developing microelectromechanical systems (MEMS) or lab-on-a-chip devices requires a durable, low-friction, covalently bonded organic monolayer on a silicon surface. The evidence in Section 3 shows that monolayers derived from n-octadecyl trichlorosilane are at least 30 times more resistant to mechanical failure under load compared to thiol-based SAMs on gold substrates [6]. This quantifiable advantage in tribological stability makes trichlorosilane-based surface chemistry the preferred route for applications where wear and long-term durability are critical.

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